5-methoxy-6-methyl-1H-indole-3-carbaldehyde
Description
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-methoxy-6-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-7-3-10-9(4-11(7)14-2)8(6-13)5-12-10/h3-6,12H,1-2H3 |
InChI Key |
ZMUYRRQWXNXNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=CN2)C=O |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation of Substituted Indoles
The most common and effective method to prepare indole-3-carbaldehydes, including this compound, is the Vilsmeier-Haack reaction. This involves the generation of a Vilsmeier reagent by reacting phosphorus oxychloride with anhydrous dimethylformamide (DMF) at low temperatures (0–5 °C). The substituted aniline or indole precursor is then added to this reagent, leading to electrophilic formylation at the 3-position of the indole ring.
- Preparation of Vilsmeier reagent by slow addition of phosphorus oxychloride to anhydrous DMF at 0–5 °C with stirring for 30–40 minutes.
- Addition of 2-methylaniline derivative (bearing 5-methoxy substituent) dissolved in anhydrous DMF to the Vilsmeier reagent dropwise at 0–5 °C.
- Stirring at room temperature for 1–2 hours followed by refluxing for 5–8 hours to complete the formylation.
- Work-up by cooling, neutralization with saturated sodium carbonate solution to pH 8–9, filtration, drying, and recrystallization to isolate the desired 3-indolecarbaldehyde compound.
This method is versatile and allows the introduction of various substituents such as methoxy and methyl groups on the indole ring, making it suitable for synthesizing this compound.
Synthesis via Ethyl Indole-2-carboxylate Precursors and Subsequent Transformations
Another approach involves starting from ethyl indole-2-carboxylate derivatives, which are prepared by classical methods such as the Reissert indole synthesis. The ethyl ester at the 2-position is then converted to the corresponding hydrazide by reaction with hydrazine hydrate under reflux in ethanol. This hydrazide is tosylated using toluene-p-sulfonyl chloride in pyridine to form a sulfonyl hydrazide intermediate.
Subsequently, treatment of this intermediate with sodium carbonate in ethylene glycol induces cyclization and rearrangement, yielding the indole-2-carbaldehyde derivative. Oxidation of the corresponding indole-2-methanol intermediate with activated manganese dioxide can be used alternatively to obtain the aldehyde.
Although this method is more complex and involves multiple steps, it allows for selective substitution patterns on the indole ring, including methoxy and methyl groups at desired positions such as 5 and 6, respectively.
Comparative Yields and Purity Considerations
- The Vilsmeier-Haack reaction typically provides high yields of indole-3-carbaldehydes with relatively straightforward purification.
- The multi-step ethyl indole-2-carboxylate route yields moderate to good amounts (~40-70%) but requires extensive chromatographic purification due to impurities.
- The choice of method depends on availability of starting materials, desired substitution pattern, and scale of synthesis.
Data Table: Summary of Key Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Vilsmeier-Haack Formylation | 2-Methylaniline derivative (5-methoxy) | Phosphorus oxychloride, DMF, 0–5 °C to reflux | High (60–85%) | Simple one-pot, mild conditions |
| Ethyl Indole-2-carboxylate Route | Ethyl 5-methoxy-6-methyl indole-2-carboxylate | Hydrazine hydrate, tosyl chloride, Na2CO3, MnO2 | Moderate (40–70%) | Multi-step, requires chromatographic purification |
| Oxidation of Indole-2-methanol | Indole-2-methanol intermediate | Activated manganese dioxide | Moderate (50–65%) | Alternative to hydrazide route |
Research Discoveries and Insights
- The Vilsmeier-Haack reaction remains the most reliable and widely used method for formylation of substituted indoles, including 5-methoxy-6-methyl derivatives, due to its operational simplicity and high regioselectivity at the 3-position.
- The multi-step synthesis from ethyl indole-2-carboxylates allows for greater structural diversity and access to other positional isomers but demands more rigorous purification steps.
- Substituents such as methoxy at the 5-position and methyl at the 6-position influence the electronic properties of the indole ring, affecting the reactivity and yield in formylation reactions.
- Purification challenges are common with aldehyde products due to their sensitivity and tendency to form impurities; recrystallization and alumina chromatography are effective for obtaining high-purity compounds.
- These synthetic methods have been validated by characterization techniques such as proton and carbon nuclear magnetic resonance spectroscopy, confirming the structure and substitution pattern of the final aldehydes.
Chemical Reactions Analysis
5-Methoxy-6-methyl-1H-indole-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles .
Scientific Research Applications
5-Methoxy-6-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methoxy-6-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The structural and functional differences between 5-methoxy-6-methyl-1H-indole-3-carbaldehyde and its analogs significantly influence their physicochemical properties and reactivity. Key comparisons include:
Key Observations :
- Substituent Position : The 5-methoxy analog (CAS 10601-19-1) exhibits higher similarity (0.95) to the target compound than the 6-methoxy variant (0.92), indicating that substituent position affects electronic and steric properties .
- Methyl vs. Methoxy : The 5-methyl analog (CAS 52562-50-2) has greater lipophilicity, enhancing membrane permeability in drug candidates, whereas methoxy groups improve hydrogen-bonding capacity .
Crystallographic and Supramolecular Features
- Hydrogen Bonding: 5-Methyl-1H-indole-3-carbaldehyde forms N—H⋯O hydrogen bonds and C—H⋯π interactions, creating layered crystal structures. Methoxy substituents enhance hydrogen-bond donor capacity compared to methyl groups .
- Bromine Substitution : Brominated analogs (e.g., 5-bromo-1H-indole-3-carbaldehyde) exhibit additional halogen bonding, influencing crystal packing and stability .
Physicochemical Properties
- Molecular Weight and Lipophilicity: The molecular weight of this compound (C₁₁H₁₁NO₂, ~189.21 g/mol) is lower than benzyloxy derivatives (e.g., 281.30 g/mol for CAS 1071973-86-8), impacting solubility and bioavailability .
- Melting Points : Methyl and methoxy substituents generally lower melting points compared to halogenated derivatives, which exhibit higher thermal stability .
Biological Activity
5-Methoxy-6-methyl-1H-indole-3-carbaldehyde is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H11NO2
- Molecular Weight : 177.20 g/mol
- IUPAC Name : 5-methoxy-6-methylindole-3-carbaldehyde
- CAS Number : 925973
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing promising results:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 14 | 16 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116):
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HCT116 | 30 |
Mechanistic studies indicated that the compound induces apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS), highlighting its potential as an anticancer agent.
The biological activity of this compound is attributed to several mechanisms:
- Interaction with Biological Targets : The aldehyde group can form covalent bonds with nucleophilic sites in proteins, altering their function.
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells.
- Antioxidant Activity : It exhibits free radical scavenging properties, which may contribute to its protective effects against oxidative stress-related diseases.
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various indole derivatives, including this compound. The results showed that this compound significantly inhibited the growth of Staphylococcus aureus, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics .
Case Study 2: Anticancer Potential
In a study focusing on breast cancer treatment, researchers tested the efficacy of several indole derivatives. The results indicated that this compound had a superior cytotoxic effect on MCF-7 cells compared to standard chemotherapy agents like doxorubicin. The study concluded that this compound could be developed into a novel therapeutic agent for breast cancer .
Q & A
Basic Research Question
- 1H/13C NMR :
- IR Spectroscopy : Confirm aldehyde C=O stretch at ~1680–1700 cm⁻¹ and indole N-H stretch at ~3400 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]+ at m/z 204 (C₁₁H₁₁NO₂) with fragmentation patterns indicating loss of CO (aldehyde group) .
Advanced Consideration : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
- Assay Standardization :
- Compare cytotoxicity (e.g., IC₅₀) across cell lines using consistent protocols (e.g., MTT assay) to isolate structure-activity relationships .
- Control for metabolic interference by aldehyde groups via derivatization (e.g., oxime formation) .
- Target Validation : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to proposed targets (e.g., kinases or GPCRs) .
- Data Normalization : Account for variations in solubility (e.g., DMSO concentration) and cell permeability between studies .
In designing experiments to study the structure-activity relationship (SAR) of this compound, which substituent positions should be prioritized for modification?
Advanced Research Question
- Position 3 (Aldehyde) : Replace with carboxylic acid or amide to modulate electrophilicity and bioavailability .
- Position 5 (Methoxy) : Vary substituent size (e.g., ethoxy, trifluoromethoxy) to assess steric effects on target binding .
- Position 6 (Methyl) : Introduce bulkier alkyl groups (e.g., isopropyl) to probe hydrophobic interactions .
- Methodology : Use parallel synthesis or combinatorial chemistry to generate derivatives, followed by hierarchical clustering of activity data .
How can researchers optimize reaction conditions to mitigate by-product formation during the synthesis of this compound?
Advanced Research Question
- By-Product Analysis : Identify common impurities (e.g., over-oxidized aldehydes or dimerized indoles) via LC-MS .
- Process Adjustments :
- Temperature Gradients : Gradual warming during formylation reduces exothermic side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in methoxy group placement .
- Inert Atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates .
- Scale-Up : Transition from batch to flow chemistry for improved heat and mass transfer, reducing by-products by ~20% .
What computational methods are suitable for predicting the reactivity and stability of this compound in biological systems?
Advanced Research Question
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, CYP450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
